molecular formula C13H12ClNO3 B1384059 4-(4-Aminophenoxy)benzoic acid hydrochloride CAS No. 2055119-31-6

4-(4-Aminophenoxy)benzoic acid hydrochloride

Cat. No. B1384059
M. Wt: 265.69 g/mol
InChI Key: MJCLKGWFNIXYRG-UHFFFAOYSA-N
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Description

“4-(4-Aminophenoxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 2055119-31-6 . It has a molecular weight of 265.7 . The IUPAC name for this compound is 4-(4-aminophenoxy)benzoic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of “4-(4-Aminophenoxy)benzoic acid hydrochloride” is C13H12ClNO3 . The InChI code is 1S/C13H11NO3.ClH/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16;/h1-8H,14H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Aminophenoxy)benzoic acid hydrochloride” include a molecular weight of 265.7 . The compound is typically 98% pure .

Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Polyimide Films : 4-(4-Aminophenoxy)benzoic acid derivatives have been used in the synthesis of polyimide films containing carboxyl groups. These films exhibit high transmissivity, excellent hydrophobic performance, and significant tensile strength, making them suitable for various applications (Xu Yong-fen, 2012).

  • Homo-and Copolyester Synthesis : The compound has been utilized in the creation of homo-and copolyesters. These polymers exhibit distinct melting points and crystal lattices, highlighting its versatility in polymer synthesis (H. Kricheldorf & V. Döring, 1992).

Medicinal Chemistry and Pharmacology

  • Drug Development and Pharmacokinetics : Studies have explored the pharmacological characterization of related compounds for potential therapeutic applications. For example, a study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride highlights its potent and selective β3-adrenoceptor agonist properties (T. Croci et al., 2007).

  • Synthesis of Novel Amino Acids : 4-Amino benzoic acid derivatives are being synthesized for use as building blocks in pseudopeptide synthesis, indicating their significance in medicinal chemistry (R. Pascal et al., 2000).

Chemical Synthesis and Characterization

  • Synthesis of Schiff Base Compounds : Derivatives of 4-Amino benzoic acid are used to synthesize Schiff base compounds, which have been studied for their physical properties and potential biological activity (M. Radi et al., 2019).

  • Characterization of Polyaniline Dopants : Benzoic acid and its derivatives, including 4-Amino benzoic acid, have been investigated as dopants for polyaniline, a conducting polymer. These studies provide insights into their impact on polymer properties (C. A. Amarnath & S. Palaniappan, 2005).

Safety And Hazards

The safety data sheet for “4-(4-Aminophenoxy)benzoic acid hydrochloride” indicates that it may cause skin irritation, serious eye damage, and damage to organs (such as the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-(4-aminophenoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCLKGWFNIXYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)benzoic acid hydrochloride

CAS RN

2055119-31-6
Record name Benzoic acid, 4-(4-aminophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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